molecular formula C20H18O4 B15338470 Pyrene-1,3,6,8-tetramethanol

Pyrene-1,3,6,8-tetramethanol

Cat. No.: B15338470
M. Wt: 322.4 g/mol
InChI Key: DJMLWWMSCHAGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene-1,3,6,8-tetramethanol is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound features four hydroxymethyl groups attached to the pyrene core at positions 1, 3, 6, and 8.

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,3,6,8-tetramethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrene-1,3,6,8-tetramethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-1,3,6,8-tetramethanol primarily involves its interaction with light and other molecules. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s photophysical properties. In biological systems, this compound can interact with biomolecules through π-π stacking and hydrophobic interactions, making it useful for bioimaging and drug delivery applications .

Comparison with Similar Compounds

Uniqueness: Pyrene-1,3,6,8-tetramethanol is unique due to its combination of hydroxymethyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for applications in different environments, from organic electronics to biological systems .

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

[3,6,8-tris(hydroxymethyl)pyren-1-yl]methanol

InChI

InChI=1S/C20H18O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-6,21-24H,7-10H2

InChI Key

DJMLWWMSCHAGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2CO)CO)C=CC4=C(C=C(C1=C43)CO)CO

Origin of Product

United States

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